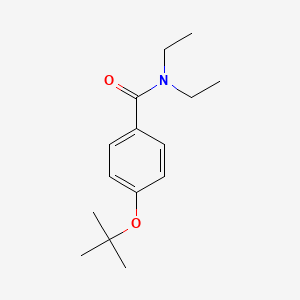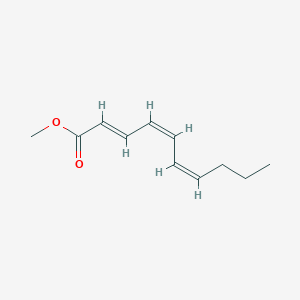
methyl (2E,4Z,6Z)-2,4,6-decatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E,4Z,6Z)-2,4,6-decatrienoate is an organic compound known for its role as a pheromone in certain insect species. It is a volatile ester with the molecular formula C11H16O2. This compound is particularly significant in the field of chemical ecology due to its function in insect communication, especially as a sex attractant pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4Z,6Z)-2,4,6-decatrienoate typically involves the esterification of the corresponding acid with methanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4Z,6Z)-2,4,6-decatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Methyl (2E,4Z,6Z)-2,4,6-decatrienoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and reaction mechanisms.
Biology: Plays a crucial role in the study of insect behavior and pheromone communication.
Industry: Utilized in the formulation of attractants for pest management.
Mechanism of Action
The mechanism by which methyl (2E,4Z,6Z)-2,4,6-decatrienoate exerts its effects involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system that detects pheromones, leading to behavioral responses such as attraction or aggregation. The molecular targets include olfactory receptor neurons that are activated upon binding of the pheromone, triggering a signal transduction pathway that results in the desired behavioral response .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E,4E,6Z)-decatrienoate: Another isomer with similar pheromone activity.
Methyl 2,6,10-trimethyltridecanoate: A related ester with pheromone properties in different insect species.
Uniqueness
Methyl (2E,4Z,6Z)-2,4,6-decatrienoate is unique due to its specific geometric configuration, which imparts distinct olfactory properties and biological activity. Its role as a sex attractant pheromone in certain insect species highlights its importance in chemical ecology and pest management .
Properties
CAS No. |
200125-18-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl (2E,4Z,6Z)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7-,10-9+ |
InChI Key |
DLNQRJFVXCCDKL-YXABPGESSA-N |
Isomeric SMILES |
CCC/C=C\C=C/C=C/C(=O)OC |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


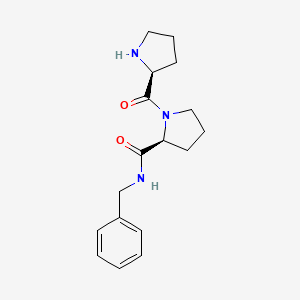
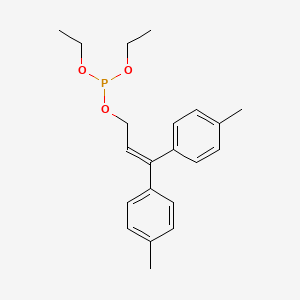
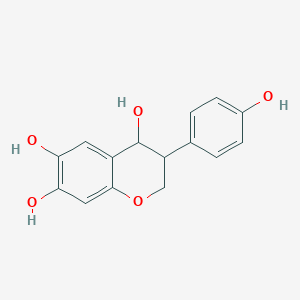
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)

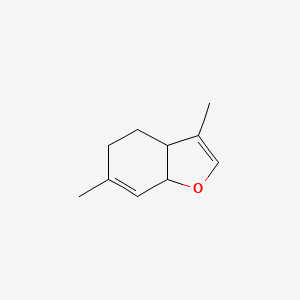
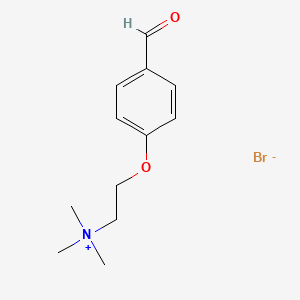
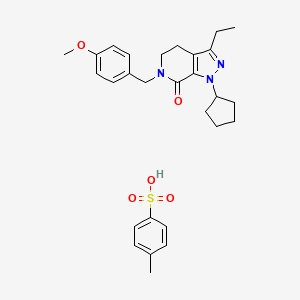
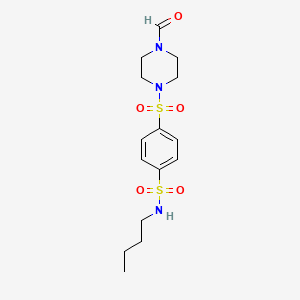

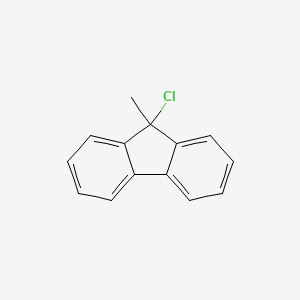
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
